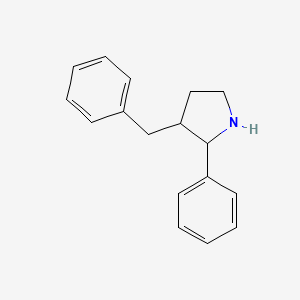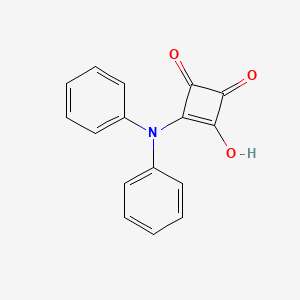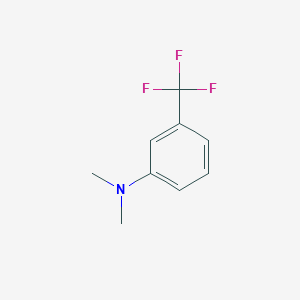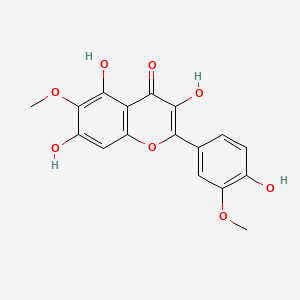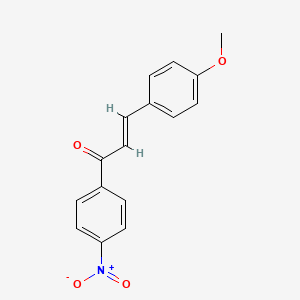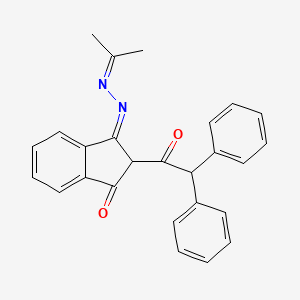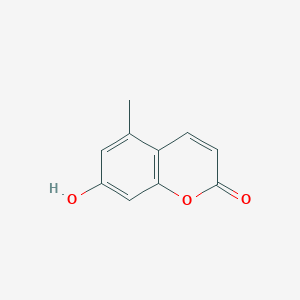
7-Hydroxy-5-methylcoumarin
Descripción general
Descripción
7-Hydroxy-5-methylcoumarin is a type of methylcoumarin, which is one of a series of isomers where a methyl group substitutes for a hydrogen atom in coumarin . They all have the formula C10H8O2 and a molecular weight of 160.172 g/mol .
Synthesis Analysis
The synthesis of 7-Hydroxy-5-methylcoumarin has been explored using the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, providing a reference for future industrialized production of coumarins .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-5-methylcoumarin has been investigated using Hartree-Fock (HF) and Density Functional Theory .
Chemical Reactions Analysis
The Pechmann reaction of 7-Hydroxy-5-methylcoumarin from resorcinol and ethyl acetoacetate with sulfuric acid as a catalyst has been proposed to be a three-step mechanism: transesterification, intramolecular hydroxylalkylation, and dehydration .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-5-methylcoumarin have been analyzed. The compound forms stable six-membered rings based on intramolecular hydrogen bonds within the structure . The HOMO–LUMO energies of the new compounds present the lowest electronic gap values for those with donor groups in their structure .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
7-Hydroxy-5-methylcoumarin is used in the synthesis of various derivatives, such as pyrano[2,3-h]coumarin derivatives and 5,7-dihydroxy-8-formyl-4-methylcoumarin. These derivatives have potential applications in different fields due to their unique chemical structures .
Pharmaceutical and Biological Activities
This compound exhibits a wide range of pharmaceutical and biological activities. It has been recognized for its anticoagulant, anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, antihypertensive, antitubercular, and antioxidant properties. The presence of the hydroxyl group at the 7th position is significant in biosynthesis and contributes to its natural fragrance similar to vanilla beans .
Enhancement of Mechanical Properties
When incorporated into blend films, 7-Hydroxy-5-methylcoumarin contributes to increased mechanical properties due to strong intermolecular hydrogen bonding. This results in smoother surface morphology, increased surface hydrophobicity, improved biodegradability, and migration rates below the overall migration limit (OML) .
Choleretic Drug Application
Clinically, 7-Hydroxy-4-methylcoumarin is used as a choleretic drug. It helps relax the sphincter of the bile duct and relieve sphincter pain .
Fluorescent Labeling of Biomolecules
Coumarins are key players in fluorescent labeling due to their ability to act as fluorophores. They are used for metal ion detection, microenvironment polarity detection, and pH detection .
Antioxidant Activity
Adding a hydroxyl group at position 7 significantly enhances the antioxidant activity of coumarins. This modification improves peroxide scavenging more than threefold under experimental conditions .
Mecanismo De Acción
7-Hydroxy-5-methylcoumarin: is a compound with a benzene ring fused to an α-pyrone ring. While its primary targets may vary depending on the specific context, let’s explore some possibilities:
Pharmacokinetics:
- Excretion : The addition of a glucuronic acid molecule makes it more water-soluble, facilitating renal excretion .
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, the fluorescence of 7-hydroxy and 7-methoxy coumarins can be enhanced by adding specific functional groups .
Safety and Hazards
Direcciones Futuras
Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
Propiedades
IUPAC Name |
7-hydroxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMQTVAGWUUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418003 | |
| Record name | 7-hydroxy-5-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7249-26-5 | |
| Record name | NSC42243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-hydroxy-5-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylumbelliferone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)
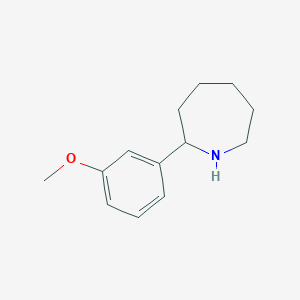
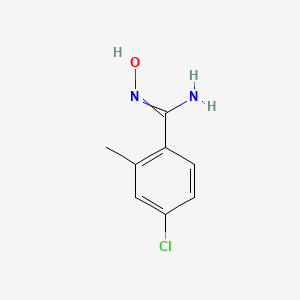
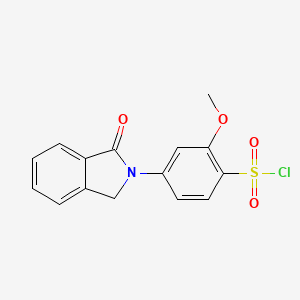
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
